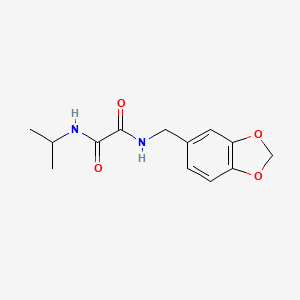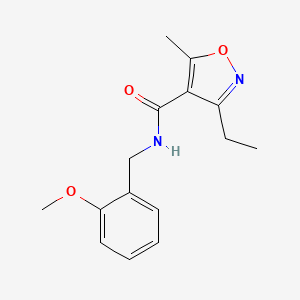![molecular formula C11H11ClF2N2OS B4850322 N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4850322.png)
N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea
Overview
Description
N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea, also known as AD5, is a novel compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, particularly in the areas of cancer research and neuroscience. In
Mechanism of Action
The mechanism of action of N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea involves the inhibition of tubulin polymerization, which is essential for cell division and growth. N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea binds to the colchicine-binding site of tubulin, preventing the formation of microtubules and disrupting the cytoskeleton of cells. This disruption ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea induces apoptosis, or programmed cell death, through the activation of caspases. N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea has also been shown to induce autophagy, a process in which cells break down and recycle their own components. In addition, N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea for lab experiments is its high purity and yield, making it suitable for large-scale production. N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea is also relatively stable and has a long shelf life, making it easy to store and transport. However, one of the limitations of N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea is that it has not yet been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
Future Directions
There are several future directions for the study of N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea. One area of research is the development of N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea analogs with improved potency and specificity for cancer cells. Another area of research is the study of N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the potential toxicity and side effects of N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea in vivo, as well as its potential use in the treatment of neurodegenerative diseases and viral infections.
Conclusion:
In conclusion, N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea, or N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea, is a novel compound that has shown promising results in various scientific research applications, particularly in cancer research and neuroscience. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell death in cancer cells. N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea has several advantages for lab experiments, including high purity and yield, and several future directions for research, including the development of N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea analogs and the study of N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea in combination with other cancer treatments.
Scientific Research Applications
N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea has shown potential in various scientific research applications. One of its most promising applications is in cancer research. Studies have shown that N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea can induce cell death in cancer cells, particularly in breast cancer cells. N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea has been studied for its potential use as an antiviral agent.
properties
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2N2OS/c1-2-5-15-11(18)16-7-3-4-9(8(12)6-7)17-10(13)14/h2-4,6,10H,1,5H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVYLJFBEGCJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC(=C(C=C1)OC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4850244.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4850248.png)
![3-(4-ethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B4850251.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4850256.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4850264.png)
![5-bromo-N-[(5-bromo-2-thienyl)sulfonyl]-N-(2,3,5,6-tetrafluorophenyl)-2-thiophenesulfonamide](/img/structure/B4850291.png)
![3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B4850294.png)




![4-[(2-bromophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B4850339.png)
![methyl 4-methyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4850347.png)
![3-(2-chloro-6-fluorophenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4850353.png)